2-Benzyloxy-3-chloropyridine-4-boronic acid
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Overview
Description
2-Benzyloxy-3-chloropyridine-4-boronic acid is an organic compound with the molecular formula C12H11BClNO3 and a molecular weight of 263.48 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 2-Benzyloxy-3-chloropyridine-4-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids can potentially alter the function of their target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH and the presence of diols can influence the stability and reactivity of boronic acids . Additionally, the efficacy of this compound may be affected by factors such as its concentration, the presence of other molecules, and the specific conditions of the biological system .
Preparation Methods
The synthesis of 2-Benzyloxy-3-chloropyridine-4-boronic acid typically involves the reaction of 2-benzyloxy-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Benzyloxy-3-chloropyridine-4-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyloxy-3-chloropyridine-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Benzyloxy-3-chloropyridine-4-boronic acid can be compared with other boronic acids such as:
- 2,3-Dichloropyridine-4-boronic acid
- 2,6-Dichloropyridine-3-boronic acid
- 4-Benzyloxy-1-tert-butoxycarbonylindole-2-boronic acid
These compounds share similar reactivity patterns but differ in their specific substituents and applications. The unique combination of the benzyloxy and chloropyridine groups in this compound provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQTIJOPRSDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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